molecular formula C6H9NO2 B1337027 Sorbohydroxamic acid CAS No. 4076-62-4

Sorbohydroxamic acid

Cat. No.: B1337027
CAS No.: 4076-62-4
M. Wt: 127.14 g/mol
InChI Key: AKPBWCUNVIPWOM-MQQKCMAXSA-N
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Description

Sorbohydroxamic acid is an organic compound with the molecular formula C6H9NO2. It belongs to the class of hydroxamic acids, which are characterized by the presence of the functional group -C(=O)-N(OH)-. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications.

Mechanism of Action

Target of Action

Sorbohydroxamic acid, like other hydroxamic acids, is known to inhibit a variety of enzymes . These enzymes include matrix metalloproteinases, TNF-α converting enzyme, angiotensin-converting enzyme, lipoxygenase, LTA4 hydrolase, urease, peptide deformylase, histone deacetylase, UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase, procollagen C-proteinase, aggrecanase, and carbonic anhydrase . These enzymes play crucial roles in various biological processes, making this compound a potential therapeutic agent for a variety of diseases.

Mode of Action

The mode of action of this compound is primarily through its interaction with these target enzymes. It acts as a potent and selective inhibitor, disrupting the normal function of these enzymes . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, resulting in various downstream effects.

Biochemical Pathways

The inhibition of these enzymes by this compound can affect multiple biochemical pathways. For instance, the inhibition of matrix metalloproteinases can impact the breakdown of extracellular matrix in normal physiological processes and disease processes such as cancer . Similarly, the inhibition of histone deacetylase can influence gene expression and potentially have anti-cancer effects .

Result of Action

The result of this compound’s action is a change in the activity of its target enzymes, leading to alterations in the biochemical pathways they are involved in. This can result in various molecular and cellular effects depending on the specific pathway and context. For instance, it has been found to be an effective mold inhibitor over a wide pH range .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact its effectiveness as a mold inhibitor . Additionally, factors such as temperature, presence of other compounds, and the specific biological context can also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbohydroxamic acid can be synthesized through the reaction of sorbic acid with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve sorbic acid in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the solution to around 8-9 using a base such as sodium hydroxide.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Sorbohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amides.

    Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amides.

    Substitution: Various substituted hydroxamic acids.

Scientific Research Applications

Sorbohydroxamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to bind metal ions in coordination chemistry.

    Biology: this compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

    Industry: It is used in the flotation of minerals and as an additive in various industrial processes.

Comparison with Similar Compounds

    Acetohydroxamic acid: Used as a urease inhibitor in the treatment of urinary tract infections.

    Benzohydroxamic acid: Known for its use in coordination chemistry and as an enzyme inhibitor.

    Salicylhydroxamic acid: Studied for its potential as an anticancer agent.

Uniqueness: Sorbohydroxamic acid is unique due to its specific structure, which allows it to interact with a distinct set of metal ions and enzymes. Its ability to chelate metal ions and inhibit metalloenzymes makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2E,4E)-N-hydroxyhexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5-6(8)7-9/h2-5,9H,1H3,(H,7,8)/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPBWCUNVIPWOM-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032138
Record name Sorbohydroxamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4076-62-4
Record name (2E,4E)-N-Hydroxy-2,4-hexadienamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4076-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124639
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Record name Sorbohydroxamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69K5SV2SF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism by which Sorbohydroxamic acid interacts with ferric ions?

A1: this compound acts as a chelating agent, forming a stable complex with ferric ions (Fe3+). This interaction is pH-dependent, with a 1:1 stoichiometry observed at pH values lower than 2. [, ] Essentially, the this compound molecule uses its oxygen atoms to "grab" and hold onto the ferric ion, forming a ring-like structure. This chelation process can be used for analytical purposes, such as determining the concentration of ferric ions in a solution.

Q2: What spectroscopic techniques are valuable for characterizing this compound and its metal complexes?

A3: Spectrophotometry has proven to be a key technique for studying this compound. Researchers have utilized this method to determine the stoichiometry and formation constants of its metal complexes. [, ] Specifically, the "normalized absorbance" concept, as proposed by Likussar and Boltz, has been employed in conjunction with continuous variation plots to elucidate these parameters. This approach allows for a quantitative assessment of the interaction between this compound and metal ions, offering insights into the stability and properties of the resulting complexes.

Q3: How do the chelating properties of this compound compare to other aliphatic hydroxamic acids?

A4: Studies have compared the chelating ability of this compound with Acetohydroxamic acid and n-Butyrohydroxamic acid. [] Results indicate that the stability of the complexes formed with transition metal ions follows the order Mn < Co < Ni < Cu > Zn, consistent with the Irving-William series. Notably, this compound demonstrates superior reactivity and overall performance as an analytical reagent among the three hydroxamic acids tested. This finding highlights its potential for applications requiring efficient metal ion chelation.

Q4: What is the potential of this compound in facilitating iron uptake by marine organisms?

A5: Research on the dinoflagellate Crypthecodinium cohnii revealed that this compound, when present in a defined marine medium, led to slight growth of the organism at pH 7.5-7.7. [] This observation suggests that C. cohnii might utilize iron complexed with this compound, albeit to a limited extent. Further investigations are necessary to elucidate the specific mechanisms of iron uptake and utilization in the presence of this compound and to explore its broader ecological implications in marine environments.

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